Ethyl 2-(3-(tert-butoxycarbonylamino)cyclopentyl)acetate
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Overview
Description
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate is an organic compound with the molecular formula C14H25NO4. It is a derivative of cyclopentane and contains a tert-butoxycarbonyl (Boc) protected amine group. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentanone and tert-butyl carbamate.
Formation of Intermediate: Cyclopentanone is reacted with tert-butyl carbamate in the presence of a base such as sodium hydride to form the intermediate 3-(tert-butoxycarbonylamino)cyclopentanone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using bulk reactors to handle large quantities of starting materials and intermediates.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed using strong acids like trifluoroacetic acid, yielding the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Hydrolysis: Reagents like hydrochloric acid or sodium hydroxide are commonly used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol is used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Employed in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Biological Studies: Used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate involves:
Molecular Targets: The compound can interact with various enzymes and receptors due to its amine group.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclobutyl)acetate: Similar structure but with a cyclobutyl ring instead of a cyclopentyl ring.
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclohexyl)acetate: Contains a cyclohexyl ring, offering different steric and electronic properties.
Uniqueness
Ethyl 2-(3-((tert-butoxycarbonyl)amino)cyclopentyl)acetate is unique due to its cyclopentyl ring, which provides a balance between ring strain and flexibility, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
ethyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate |
InChI |
InChI=1S/C14H25NO4/c1-5-18-12(16)9-10-6-7-11(8-10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |
InChI Key |
PXXBECGDDIQQLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC(C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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